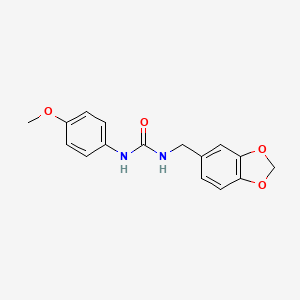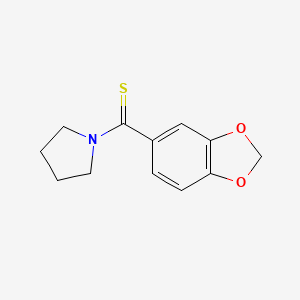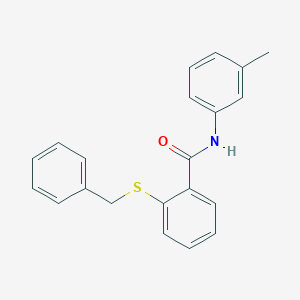![molecular formula C20H14N4O2 B5727588 4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzaldehyde](/img/structure/B5727588.png)
4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzaldehyde, commonly known as PPT, is a compound that has been extensively studied for its scientific research applications. PPT belongs to the family of pyrazolo[3,4-d]pyrimidines and has been found to have various biological activities.
Mechanism of Action
The mechanism of action of PPT is not fully understood. However, it has been proposed that PPT inhibits the activity of various enzymes by binding to their active sites. PPT has been shown to bind to the ATP-binding site of cyclin-dependent kinases and inhibit their activity. PPT has also been found to inhibit the activity of glycogen synthase kinase 3 by binding to its substrate-binding site.
Biochemical and physiological effects:
PPT has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. PPT has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. PPT has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
PPT has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. PPT has been extensively studied, and its biological activities are well characterized. However, PPT has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. PPT is also known to be unstable in solution, which can affect its biological activity.
Future Directions
There are several future directions for PPT research. One direction is to further investigate the mechanism of action of PPT. It is also important to study the pharmacokinetics and pharmacodynamics of PPT to understand its bioavailability and toxicity. Another direction is to develop PPT derivatives with improved solubility and stability. PPT derivatives can also be synthesized to target specific enzymes and pathways. Finally, PPT can be studied in animal models of various diseases to evaluate its therapeutic potential.
In conclusion, PPT is a compound that has been extensively studied for its scientific research applications. It has various biological activities and has been shown to inhibit the activity of various enzymes. PPT has potential therapeutic applications in cancer, inflammation, and diabetes. Further research is needed to fully understand the mechanism of action and pharmacological properties of PPT.
Synthesis Methods
The synthesis of PPT involves the reaction of 2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinol with 4-formylbenzoic acid in the presence of a base. The reaction results in the formation of PPT as a yellow solid. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and HPLC.
Scientific Research Applications
PPT has been extensively studied for its scientific research applications. It has been found to have various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties. PPT has been shown to inhibit the activity of various enzymes such as cyclin-dependent kinases, glycogen synthase kinase 3, and casein kinase 1. PPT has also been found to inhibit the growth of cancer cells and induce apoptosis.
properties
IUPAC Name |
4-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)oxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2/c25-14-15-7-9-17(10-8-15)26-19-13-18(24-12-4-11-21-24)22-20(23-19)16-5-2-1-3-6-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXYDBVXANCBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=C(C=C3)C=O)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenyl-6-pyrazol-1-ylpyrimidin-4-yl)oxybenzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5727505.png)



![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B5727539.png)
![3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5727547.png)
![2-(4-amino-6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazin-2-yl)phenol](/img/structure/B5727552.png)


![7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one](/img/structure/B5727569.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methylphenyl)acetamide](/img/structure/B5727571.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5727584.png)
![1-[4-(1,3-benzothiazol-2-ylthio)-3-nitrophenyl]ethanone](/img/structure/B5727590.png)
